molecular formula C15H21NO2 B130979 rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide CAS No. 178677-89-9

rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide

Cat. No.: B130979
CAS No.: 178677-89-9
M. Wt: 247.33 g/mol
InChI Key: BURWKXUNJOXCGV-UHFFFAOYSA-N
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Description

rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide: is a chemical compound known for its role as an impurity in the synthesis of Ramelteon, a medication used to treat insomnia. The compound has a molecular formula of C15H21NO2 and a molecular weight of 247.33 g/mol.

Preparation Methods

The synthesis of rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide involves several steps. One common method includes the reaction of 2,3-Dihydro-6-methoxy-1H-indene with ethylamine under specific conditions to form the intermediate, which is then reacted with propanoyl chloride to yield the final product. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops, ensuring high purity and quality.

Chemical Reactions Analysis

rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide is primarily used as an intermediate in the production of Ramelteon. It is also utilized in proteomics research and as a biochemical reagent in various scientific studies. Its role as an impurity in Ramelteon synthesis makes it significant in the pharmaceutical industry.

Mechanism of Action

The compound itself does not have a direct mechanism of action as it is primarily an intermediate. its related compound, Ramelteon, acts as a potent and selective agonist at melatonin MT1 and MT2 receptors, which are involved in the regulation of the sleep-wake cycle.

Comparison with Similar Compounds

rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide can be compared with other similar compounds such as:

    N-[2-(6-Methoxy-indan-1-yl)-ethyl]-propionamide: Another impurity of Ramelteon with similar structural features.

    N-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]propanamide: Lacks the methoxy group, which may affect its chemical properties and reactivity.

    N-[2-(6-Methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide: Similar in structure but with different substitution patterns.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical behavior and applications.

Properties

IUPAC Name

N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-15(17)16-9-8-12-5-4-11-6-7-13(18-2)10-14(11)12/h6-7,10,12H,3-5,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURWKXUNJOXCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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